Verbenacine

Natural Product Chemistry Diterpenoid Classification Phytochemical Profiling

Researchers requiring authentic kaurane diterpenoid standards for phytochemical fingerprinting often encounter ambiguous structural assignments with co-occurring analogs. Verbenacine (CAS 717901-03-6), a rigorously characterized 3α-hydroxy-19-carboxykaur-15-ene, resolves this challenge. • Definitive HPLC/LC-MS identification & quantification marker for Salvia verbenaca and related Lamiaceae species • Enables systematic SAR comparison of C3α-OH/C19-COOH substitution effects against kaurenoic acid and grandiflorenic acid scaffolds • Carboxylic acid and hydroxyl groups serve as synthetic handles for focused analog library generation targeting antimicrobial lead discovery

Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
Cat. No. B12318502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVerbenacine
Molecular FormulaC20H30O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC1=CC23CCC4C(C2CCC1C3)(CCC(C4(C)C(=O)O)O)C
InChIInChI=1S/C20H30O3/c1-12-10-20-9-6-14-18(2,15(20)5-4-13(12)11-20)8-7-16(21)19(14,3)17(22)23/h10,13-16,21H,4-9,11H2,1-3H3,(H,22,23)
InChIKeyFOGNCTDMGISOGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Verbenacine Kaurane Diterpene Overview


Verbenacine (CAS 717901-03-6) is a naturally occurring diterpenoid belonging to the kaurane structural class, chemically designated as 3α-hydroxy-19-carboxykaur-15-ene [1]. It was originally isolated from the aerial parts of Salvia verbenaca L. (Lamiaceae), alongside the structurally distinct labdane diterpene salvinine [2]. While its structural elucidation is complete [1], comprehensive bioactivity profiling against specific molecular targets remains sparse in the primary literature, limiting definitive procurement differentiators based solely on direct comparator studies.

Verbenacine Scaffold Specificity


The kaurane diterpenoid scaffold is highly sensitive to subtle variations in hydroxylation and oxidation patterns, which directly dictate specific biological interactions. Verbenacine features a unique combination of a C3-alpha hydroxyl group and a C19 carboxylic acid on the kaurane skeleton [1]. This specific substitution pattern differentiates it from other kaurane acids like kaurenoic acid or grandiflorenic acid. As documented in the class, minor structural changes within kaurane diterpenes can result in order-of-magnitude differences in antimicrobial potency (e.g., MIC values ranging from 2 to >250 μg/mL) [2]. Therefore, substituting Verbenacine with a structurally related analog without direct comparative data risks invalidating experimental results in structure-activity relationship (SAR) studies or biological assays.

Verbenacine Comparator Evidence


Structural Divergence: Kaurane vs. Labdane

Verbenacine is a kaurane-type diterpene, whereas salvinine, isolated from the same S. verbenaca extract, is a labdane-type diterpene [1]. This represents a fundamental difference in carbon skeleton architecture, directly impacting chemical properties and potential biological targets.

Natural Product Chemistry Diterpenoid Classification Phytochemical Profiling

Functional Group Distinction vs. Kaurane Acids

Verbenacine possesses a C3-alpha hydroxyl group and a C19 carboxylic acid [1]. This contrasts with the more common ent-kaur-16-en-19-oic acid (kaurenoic acid), which lacks the C3 hydroxyl, and with grandiflorenic acid, which has a C15-en-18-oic acid motif [2]. These specific oxidation patterns are known to be critical for biological activity within the class.

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Antimicrobial Potential: Kaurane Class Inference

While direct, peer-reviewed MIC data for Verbenacine against specific pathogens is not available in the primary literature, its kaurane scaffold is well-documented for antimicrobial properties. A class-level analysis shows that kaurane diterpenes exhibit a wide range of activities, with MIC values spanning from highly potent (<10 μg/mL against oral pathogens) to moderately active (64-150 μg/mL) [1][2]. This establishes a baseline expectation for the scaffold's potential.

Antimicrobial Research Natural Product Screening Oral Pathogen Research

Verbenacine Application Scenarios


Reference Standard for Salvia Profiling

Verbenacine serves as a critical authentic reference standard for the chemical fingerprinting and quality control of Salvia verbenaca and related Lamiaceae species. Its well-defined structure [1] allows for precise identification and quantification in plant extracts using HPLC or LC-MS, differentiating it from co-occurring diterpenes like salvinine.

Chemical Probe for Kaurane SAR

The unique C3α-hydroxy-19-carboxykaur-15-ene structure of Verbenacine [1] makes it a valuable chemical probe for SAR investigations. Researchers can use Verbenacine to systematically compare the impact of specific functional groups (C3-OH, C19-COOH) on biological activity against other kaurane acids (e.g., kaurenoic acid) [2][3], thereby elucidating pharmacophoric requirements for antimicrobial or other therapeutic effects.

Starting Material for Semi-Synthetic Derivatization

Given the diverse bioactivity reported for the kaurane diterpene class [3][4], Verbenacine's carboxylic acid and hydroxyl groups provide convenient chemical handles for semi-synthetic modification. This enables the creation of a focused library of novel analogs aimed at improving potency, selectivity, or pharmacokinetic properties.

Inclusion in Antimicrobial Screening Libraries

Although direct quantitative data is lacking, the established antimicrobial potential of the kaurane diterpene class [3][4] justifies the inclusion of Verbenacine in screening panels. Its procurement supports exploratory research aimed at discovering new lead compounds against Gram-positive pathogens, oral bacteria, or drug-resistant strains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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